molecular formula C13H20ClNO2 B122939 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 21098-11-3

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B122939
CAS No.: 21098-11-3
M. Wt: 257.75 g/mol
InChI Key: BCNBRBQCDHLCBD-UHFFFAOYSA-N
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Description

8-(4-Chlorobutyl)-8-azaspiro[45]decane-7,9-dione is a spirocyclic compound characterized by its unique structural framework Spiro compounds are known for their distinctive three-dimensional structures, which often result in unique chemical and biological properties

Mechanism of Action

Mode of Action

The mode of action of 8-(4-Chlorobutyl)-8-azaspiro[4It has been suggested that the compound may interact with its targets through the formation of a three-atom delocalized bond .

Pharmacokinetics

The pharmacokinetic properties of 8-(4-Chlorobutyl)-8-azaspiro[4The compound is predicted to have high gastrointestinal absorption and to be bbb permeant .

Result of Action

The molecular and cellular effects of 8-(4-Chlorobutyl)-8-azaspiro[4It has been suggested that the compound may exhibit fluorescence properties, with potential applications in optical materials .

Action Environment

The action of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . This reaction yields an intermediate, which can then be further reacted with 4-chlorobutylamine to form the desired compound. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

8-(4-Chlorobutyl)-8-azaspiro[4

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Uniqueness

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione stands out due to its unique structural features and the presence of a chlorine atom, which can be a site for further chemical modifications. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBRBQCDHLCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231950
Record name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21098-11-3
Record name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21098-11-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Chlorobutyl)-8-azaspiro(4.5)decane-7,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021098113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-(4-CHLOROBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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